1-Butyl-3-vinylimidazolium bromide, 98%

Catalog No.
S6647447
CAS No.
34311-90-5
M.F
C9H15BrN2
M. Wt
231.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-vinylimidazolium bromide, 98%

CAS Number

34311-90-5

Product Name

1-Butyl-3-vinylimidazolium bromide, 98%

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;bromide

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1

InChI Key

XALVOFYVVOAYPO-UHFFFAOYSA-M

SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]

1-Butyl-3-vinylimidazolium bromide is an organic compound with the molecular formula C9H15BrN2 and a molecular weight of 231.13 g/mol. It is classified as an ionic liquid, characterized by its low volatility and high thermal stability. This compound is notable for its application in various fields, including electrochemistry and catalysis. The compound's structure includes a butyl group attached to the nitrogen of the imidazolium ring, along with a vinyl group at the 3-position of the imidazolium moiety, which contributes to its unique properties and reactivity .

BVI Br primarily functions as a solvent or catalyst in scientific research. Its ionic nature and tunable properties allow it to dissolve a wide range of materials and participate in various chemical reactions []. The specific mechanism of action depends on the application.

For example, BVI Br can act as a solvent for cellulose biomass, facilitating its conversion into biofuels []. In another application, BVI Br can act as a catalyst for the polymerization of specific monomers.

  • Thermal stability: BMIMBr exhibits high thermal stability, decomposing at temperatures exceeding 300°C []. This makes it suitable for applications requiring high temperatures.
  • Chemical stability: BMIMBr is resistant to many chemicals and can be used as a solvent for various reactions [].
  • Tunable properties: By modifying the substituent groups on the imidazolium ring or the anion, researchers can tailor BMIMBr's properties for specific applications [].

These properties make BMIMBr a valuable tool in various scientific research fields:

  • Electrochemistry: BMIMBr is used as an electrolyte in electrochemical devices due to its good ionic conductivity and electrochemical window [].
  • Catalysis: BMIMBr can act as a catalyst or catalyst support for various organic and inorganic reactions due to its ability to dissolve a wide range of reactants and its tunable properties [].
  • Material science: BMIMBr is being explored for the development of new materials with unique properties, such as ionic liquids with tailored conductivity or designer polymers [].
  • Separation science: BMIMBr can be used in extraction processes for separating different molecules due to its ability to selectively dissolve specific ones [].
Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitution reactions: The bromide ion can be replaced by other nucleophiles, making it useful in organic synthesis.
  • Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polyionic liquids or copolymers.
  • Electro

Research on the biological activity of 1-butyl-3-vinylimidazolium bromide is limited but indicates potential antimicrobial properties. Ionic liquids have been studied for their ability to disrupt microbial membranes, leading to cell lysis. Additionally, their low toxicity compared to traditional solvents suggests potential applications in pharmaceuticals and biotechnology .

The synthesis of 1-butyl-3-vinylimidazolium bromide typically involves:

  • Preparation of 1-butylimidazole: This is achieved by reacting butylamine with formaldehyde and ammonium chloride.
  • Vinylation: The resulting 1-butylimidazole is then reacted with vinyl bromide under basic conditions to form 1-butyl-3-vinylimidazolium bromide.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level (≥98%) .

1-Butyl-3-vinylimidazolium bromide has various applications, including:

  • Electrochemical devices: Used as an electrolyte in batteries and fuel cells due to its ionic conductivity.
  • Catalysis: Acts as a catalyst or solvent in organic reactions, enhancing reaction rates and selectivity.
  • Metal processing: Employed in metal plating and electropolishing processes as a phase transfer medium .

Interaction studies involving 1-butyl-3-vinylimidazolium bromide focus on its behavior in mixtures with other solvents or ionic liquids. These studies reveal that it can significantly alter solubility profiles and enhance reaction kinetics when combined with other compounds. Additionally, its interactions with biological systems are being explored to assess its potential as a safer alternative to conventional solvents in drug formulation and delivery systems .

Several compounds share structural similarities with 1-butyl-3-vinylimidazolium bromide. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-Allyl-3-vinylimidazolium bromideC8H11BrN2Contains an allyl group instead of a butyl group
1-Methyl-3-vinylimidazolium bromideC7H10BrN2Methyl group instead of butyl; lower molecular weight
1-Ethyl-3-vinylimidazolium bromideC8H13BrN2Ethyl group provides different solubility properties

The uniqueness of 1-butyl-3-vinylimidazolium bromide lies in its specific combination of a butyl group and a vinyl group, which enhances its utility in electrochemical applications while maintaining favorable biological properties compared to similar compounds .

Hydrogen Bond Acceptor Count

1

Exact Mass

230.04186 g/mol

Monoisotopic Mass

230.04186 g/mol

Heavy Atom Count

12

Related CAS

1033461-45-8

Dates

Last modified: 11-23-2023

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